5-(trimethylsilyl)pyrimidin-2-amine
Description
Properties
CAS No. |
2402839-69-2 |
|---|---|
Molecular Formula |
C7H13N3Si |
Molecular Weight |
167.3 |
Purity |
95 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 5 Trimethylsilyl Pyrimidin 2 Amine and Advanced Derivatives
Direct Synthetic Routes to 5-(Trimethylsilyl)pyrimidin-2-amine
Direct synthetic routes to 5-(trimethylsilyl)pyrimidin-2-amine are pivotal for streamlining the production of this key intermediate. These methods focus on introducing the amine and trimethylsilyl (B98337) groups onto the pyrimidine (B1678525) core with high efficiency and selectivity.
Palladium-catalyzed amination, a cornerstone of modern organic synthesis, has been successfully applied to the synthesis of 5-(trimethylsilyl)pyrimidin-2-amine. These methods offer a powerful tool for the formation of carbon-nitrogen bonds.
The regioselective amination at the C2 position of the pyrimidine ring is a critical step in the synthesis of 5-(trimethylsilyl)pyrimidin-2-amine. Researchers have developed methods that favor amination at this position over other potential sites on the pyrimidine ring. One notable strategy involves the use of 2,5-dihalopyrimidines as starting materials. For instance, the reaction of 2-chloro-5-iodopyrimidine (B183918) with an amine in the presence of a palladium catalyst can be controlled to selectively form the 2-amino-5-iodopyrimidine (B74693) intermediate, which can then be silylated. This regioselectivity is often dictated by the differential reactivity of the halogen substituents, with the C2-chloro group being more susceptible to nucleophilic attack by the amine under specific catalytic conditions.
The success of palladium-catalyzed amination reactions is highly dependent on the choice of ligand and catalyst system. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity and selectivity. For the synthesis of 2-amino-5-substituted pyrimidines, various phosphine-based ligands have been explored. For example, ligands such as Xantphos and DavePhos have been shown to be effective in promoting the amination of chloropyrimidines. The optimization of the catalyst system also involves the selection of the appropriate palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and base (e.g., Cs2CO3 or NaOtBu). The interplay between the ligand, palladium source, and base is critical for achieving high yields and minimizing side reactions.
Nucleophilic aromatic substitution (SNAr) reactions provide a classical yet effective pathway for the synthesis of aminopyrimidines. This approach typically involves the reaction of a halopyrimidine with an amine. In the context of 5-(trimethylsilyl)pyrimidin-2-amine, a common strategy is to start with a 2-halopyrimidine and introduce the amine at the C2 position. The trimethylsilyl group can either be present on the starting pyrimidine or introduced at a later stage. The reactivity of the halopyrimidine is a key factor, with the order of reactivity generally being F > Cl > Br > I for SNAr reactions. The choice of solvent and temperature is also crucial for controlling the reaction rate and preventing undesired side reactions.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an atom-economical and efficient approach to the pyrimidine core. One of the most well-known MCRs for pyrimidine synthesis is the Biginelli reaction. While the direct synthesis of 5-(trimethylsilyl)pyrimidin-2-amine via a one-pot MCR is not widely reported, the principles of MCRs can be applied to construct the substituted pyrimidine ring system. This could involve the condensation of a β-dicarbonyl compound (or its equivalent) bearing a trimethylsilyl group with an aldehyde and a urea (B33335) or thiourea (B124793) derivative. The challenge lies in the design of suitable starting materials that incorporate the trimethylsilyl moiety and lead to the desired 2-amino substitution pattern.
Synthesis from Precursors Bearing Trimethylsilyl and Pyrimidine Moieties
Utilization of Halogenated Pyrimidine Precursors
The use of halogenated pyrimidines represents a classical and effective strategy for the introduction of the trimethylsilyl group. In this approach, a pre-formed pyrimidine ring bearing a halogen atom, typically bromine or chlorine, at the 5-position serves as the electrophilic partner in a cross-coupling reaction. The reaction of 2-amino-5-bromopyrimidine (B17363) with a suitable silylating agent, often in the presence of a palladium catalyst, facilitates the formation of the carbon-silicon bond.
A common method involves the Sonogashira coupling of a halogenated pyrimidine with trimethylsilylacetylene, followed by further transformations. For instance, the reaction of 2-chloropyrimidine (B141910) with diamines can be used to produce N-substituted 2-aminopyrimidine (B69317) intermediates, which could then be subjected to silylation at the 5-position if a halo-substituent is present. nih.gov The reactivity of the halogenated precursor is a critical factor, with iodinated and brominated pyrimidines generally exhibiting higher reactivity than their chlorinated counterparts. The choice of catalyst, ligands, and reaction conditions is crucial to achieve high yields and minimize side reactions. A general representation of this synthetic approach is the palladium-catalyzed coupling of a 5-halopyrimidin-2-amine with a silylating agent.
Role of Trimethylsilyl Acetylene (B1199291) in Pyrimidine Annulation
Trimethylsilyl acetylene is a key reagent in the de novo synthesis of the 5-(trimethylsilyl)pyrimidine (B136903) ring system through annulation reactions. This methodology involves the construction of the pyrimidine ring from acyclic precursors. One established method is the reaction of acid chlorides with terminal alkynes, such as (trimethylsilyl)-acetylene, under Sonogashira conditions. researchgate.net This is followed by a reaction with a suitable nitrogen-containing species, like guanidine (B92328) or its derivatives, to complete the pyrimidine ring.
The trimethylsilyl group serves multiple purposes in this context. It acts as a protecting group for the terminal alkyne, preventing unwanted side reactions. Furthermore, its steric bulk can influence the regioselectivity of the cyclization step, directing the formation of the desired pyrimidine isomer. The silicon-carbon bond is also relatively stable under various reaction conditions, yet it can be cleaved selectively, allowing for further functionalization. harvard.edu The use of (trimethylsilyl)acetylene has been pivotal in the synthesis of various substituted pyrimidines. researchgate.net
Synthesis of Chemically Modified Derivatives and Analogues
The 5-(trimethylsilyl)pyrimidin-2-amine scaffold is a versatile platform for the synthesis of a diverse range of derivatives. Functionalization can be achieved at the exocyclic amine, the trimethylsilyl group, or the pyrimidine ring itself.
Functionalization at the Amine Moiety
The 2-amino group of 5-(trimethylsilyl)pyrimidin-2-amine is a primary site for chemical modification. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide variety of substituents. For example, the amino group can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride, to yield N-alkylated derivatives. nih.gov
More advanced methods for C-N bond formation, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), can also be utilized to introduce aryl or heteroaryl substituents. The reactivity of the amino group can be modulated by the electronic properties of the pyrimidine ring and the steric hindrance imposed by the adjacent trimethylsilyl group. The development of site-selective C-H functionalization techniques has provided novel platforms for the divergent synthesis of various 2-aminopyrimidine products. nih.govresearchgate.net The interaction of 2-aminopyrimidines with electrophiles like tropylium (B1234903) salts has also been explored, leading to N-functionalized products. researchgate.net
A summary of representative functionalization reactions at the amine moiety is presented below:
| Reagent/Catalyst | Product Type | Reference |
| Aldehyde/NaBH₄ | N-Alkyl-pyrimidin-2-amine | nih.gov |
| Aryl Halide/Pd-catalyst | N-Aryl-pyrimidin-2-amine | N/A |
| Tropylium Tetrafluoroborate | N-Tropyl-pyrimidin-2-amine | researchgate.net |
Transformations Involving the Trimethylsilyl Group (e.g., Desilylation, Substitutions)
The trimethylsilyl (TMS) group at the 5-position is not merely a passive substituent; it is a functional handle that enables further transformations of the pyrimidine core. The most common reaction involving the TMS group is its removal, or desilylation. This is typically achieved by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under mild basic or acidic conditions. harvard.edu Desilylation yields the corresponding 5-unsubstituted pyrimidin-2-amine, or if the TMS group was introduced via trimethylsilylacetylene, a 5-ethynylpyrimidin-2-amine (B2905577) can be generated.
The 5-ethynyl derivative is a particularly valuable intermediate, as the terminal alkyne can undergo a plethora of subsequent reactions. These include Sonogashira and other cross-coupling reactions to introduce aryl, heteroaryl, or vinyl groups, click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), and hydration to form an acetyl group. This two-step sequence of silylation followed by desilylation/functionalization provides a powerful tool for the elaboration of the pyrimidine scaffold at the 5-position.
Key transformations of the trimethylsilyl group are outlined in the following table:
| Reagent | Transformation | Product | Reference |
| TBAF or mild base/acid | Desilylation | 5-H-pyrimidin-2-amine or 5-ethynylpyrimidin-2-amine | harvard.edu |
| N/A (from 5-ethynyl) | Sonogashira Coupling | 5-Aryl/alkenyl-pyrimidin-2-amine | N/A |
| Azide/Cu(I) (from 5-ethynyl) | Click Chemistry | 5-(Triazol-4-yl)pyrimidin-2-amine | N/A |
Derivatization of the Pyrimidine Ring System
Beyond the amino and silyl (B83357) groups, the pyrimidine ring itself can be further functionalized. Electrophilic aromatic substitution reactions can be directed to the carbon atoms of the ring, although the electron-deficient nature of the pyrimidine nucleus can make such reactions challenging. The directing effects of the existing amino and trimethylsilyl groups play a significant role in determining the regioselectivity of these transformations.
Radical substitution reactions have been shown to be effective for the functionalization of the pyrimidine ring, for example, through the introduction of hydroxyl groups. uhmreactiondynamics.org The pyrimidine ring can also undergo ring-opening reactions under certain conditions, such as oxidative stress, leading to acyclic products. nih.gov Furthermore, the pyrimidine core can be a precursor for the synthesis of other heterocyclic systems through ring transformation reactions, which often occur under the influence of strong nucleophiles. wur.nl The synthesis of derivatives with substituents at various positions of the pyrimidine ring, such as the introduction of an acetyl group, has also been reported. cardiff.ac.uk
Generation of Fused Heterocyclic Systems Utilizing the Pyrimidine Scaffold
The 5-(trimethylsilyl)pyrimidin-2-amine framework serves as an excellent starting material for the construction of fused heterocyclic systems. The functional groups on the pyrimidine ring can be utilized in intramolecular cyclization reactions to build additional rings. For instance, if a suitable functional group is introduced at the 5-position (often via the TMS group), it can react with the 2-amino group or a nitrogen atom within the pyrimidine ring to form a fused bicyclic system.
Examples of fused systems that can be generated include thieno[2,3-d]pyrimidines, which can be synthesized from appropriately substituted pyrimidines. researchgate.net Imidazo[1,2-a]pyrimidines and pyrimido[1,2-a]pyrimidines are other examples of fused heterocycles that can be derived from pyrimidine precursors. nih.gov The synthesis of such fused systems is of significant interest as it can lead to novel molecular scaffolds with unique biological activities and photophysical properties. The ability to construct these complex architectures from a readily available starting material highlights the synthetic utility of 5-(trimethylsilyl)pyrimidin-2-amine.
| Fused System | Precursor/Reaction Type | Reference |
| Thieno[2,3-d]pyrimidine | Substituted Pyrimidine/Intramolecular Cyclization | researchgate.net |
| Imidazo[1,2-a]pyrimidine | Pyrimidine Derivative/Ring Closure | nih.gov |
| Pyrimido[1,2-a]pyrimidine | Pyrimidine Derivative/Ring Closure | nih.gov |
Iii. Mechanistic Insights into the Reactivity and Transformations of 5 Trimethylsilyl Pyrimidin 2 Amine
Reaction Mechanism Elucidation for Synthesis Pathways
The synthesis of 5-(trimethylsilyl)pyrimidin-2-amine and its derivatives often involves leveraging the TMS group as a handle for further functionalization or as a directing group in substitution reactions.
The position of substituents on the pyrimidine (B1678525) ring significantly dictates the regioselectivity of subsequent reactions. In related pyrimidine systems, such as 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C-5 position, nucleophilic aromatic substitution (SNAr) reactions show a strong preference for substitution at the C-4 position. researchgate.netnih.gov This selectivity is attributed to the electronic activation provided by the C-5 substituent. While direct studies on 5-(trimethylsilyl)pyrimidin-2-amine are not extensively detailed in the provided literature, it is plausible that the TMS group, with its complex electronic effects, would similarly influence the regioselectivity of reactions on the pyrimidine core.
In the context of substituted 2-amino-5-bromopyrimidin-4(3H)-ones, regioselective lithiation followed by substitution has been a successful strategy for introducing various groups at the C-6 position. nih.gov This highlights a general principle where existing substituents guide the position of new functional groups. For 5-(trimethylsilyl)pyrimidin-2-amine, the interplay between the amino group at C-2 and the trimethylsilyl (B98337) group at C-5 would be crucial in determining the outcome of electrophilic and nucleophilic attacks.
The trimethylsilyl group is known to exert both steric and electronic effects that can modulate the reactivity of an aromatic ring. acs.org Sterically, the bulky TMS group can hinder attack at adjacent positions, thereby directing incoming reagents to other sites on the pyrimidine ring.
Electronically, the TMS group is primarily considered an electron-donating group through sigma-conjugation (hyperconjugation), which can activate the ring towards electrophilic substitution. However, it can also stabilize an adjacent carbanion, facilitating metalation reactions. The net electrical effect of the TMS group is complex and can be influenced by the reaction conditions and the nature of the reacting species. acs.org In the case of 5-(trimethylsilyl)pyrimidin-2-amine, the combined electronic effects of the electron-donating amino group and the TMS group would likely activate the pyrimidine ring towards electrophilic attack, while also influencing the regiochemical outcome.
Studies on related systems have shown that the nature of the substituent at the C-5 position of pyrimidines has a significant impact on reactivity. nih.gov For instance, in 2-sulfonylpyrimidines, substitution at position 5 had the most pronounced effect on the rate of reaction with nucleophiles. nih.gov
Transition metal-catalyzed reactions are pivotal in modern organic synthesis, and they have been employed for the synthesis of pyrimidine derivatives. nih.gov These reactions often proceed through well-defined catalytic cycles involving steps like oxidative addition, reductive elimination, and migratory insertion. acs.org
For instance, the synthesis of pyrimidines from acid chlorides and terminal alkynes can be achieved under Sonogashira conditions, which involves a palladium and copper co-catalyzed cross-coupling reaction. researchgate.netresearchgate.net Similarly, Suzuki-Miyaura cross-coupling reactions have been utilized to introduce aryl groups onto heterocyclic scaffolds, including those containing a trimethylsilyl group, which can be a precursor to the necessary boronic acid or halide partner. nih.gov
While specific mechanistic studies for the transition-metal-catalyzed synthesis of 5-(trimethylsilyl)pyrimidin-2-amine are not explicitly detailed, the general mechanisms for these cross-coupling reactions are well-established. nih.govacs.org The presence of the trimethylsilyl group can be advantageous, for example, in Stille coupling reactions where a stannylated pyrimidine is coupled with a suitable partner. mdpi.com
Nucleophilic and Electrophilic Reactivity Studies of the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient and thus generally susceptible to nucleophilic attack. The substituents on the ring, however, can significantly alter this reactivity profile.
The amino group at the C-2 position of 5-(trimethylsilyl)pyrimidin-2-amine is a strong activating group, donating electron density to the pyrimidine ring through resonance. This activation would generally favor electrophilic substitution. Conversely, the electron-deficient nature of the pyrimidine ring itself makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogens (C-2, C-4, and C-6).
Studies on other heterocyclic systems have shown that electron-donating groups generally decrease reactivity towards nucleophiles, while electron-withdrawing groups increase it. acs.org
Quantitative studies on the kinetics of reactions involving substituted pyrimidines provide valuable insights into their reactivity. For example, structure-reactivity studies of 2-sulfonylpyrimidines have demonstrated that the rate constants for their reaction with nucleophiles can be finely tuned by altering the substituents on the pyrimidine ring. nih.govacs.org It was observed that substitution at the C-5 position had the most significant impact on reactivity. nih.gov
The table below summarizes the general influence of substituents on the reactivity of the pyrimidine ring based on analogous systems.
| Reaction Type | Influence of Electron-Donating Groups (e.g., -NH₂, -TMS) | Influence of Electron-Withdrawing Groups (e.g., -NO₂, -SO₂R) |
| Nucleophilic Aromatic Substitution | Decrease in reaction rate | Increase in reaction rate |
| Electrophilic Aromatic Substitution | Increase in reaction rate | Decrease in reaction rate |
Reaction Dynamics and Intermediates
The transformation of 5-(trimethylsilyl)pyrimidin-2-amine is governed by the interplay of electronic effects, steric hindrance, and the stability of transient species formed along the reaction coordinate. The trimethylsilyl (TMS) group at the 5-position and the amino group at the 2-position of the pyrimidine ring are key determinants of its reactivity profile.
Reaction Dynamics:
The dynamics of reactions involving 5-(trimethylsilyl)pyrimidin-2-amine are expected to be significantly influenced by the nature of the reactants, the solvent, and the presence of catalysts. For instance, in electrophilic aromatic substitution reactions, the rate will depend on the strength of the electrophile and the ability of the pyrimidine ring to stabilize the resulting cationic intermediate. The large molecular volume of the trimethylsilyl group can also play a role in the reaction kinetics by sterically hindering the approach of reactants. wikipedia.org
Computational methods, such as Density Functional Theory (DFT) and neural network potentials (NNP), have become powerful tools for elucidating reaction mechanisms, including the identification of transition states and the calculation of activation energies. arxiv.orgacs.org While specific DFT studies on 5-(trimethylsilyl)pyrimidin-2-amine are not reported, such computational approaches could provide valuable insights into its reaction pathways. For example, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction, DFT calculations could model the formation of a Meisenheimer-like intermediate and determine the energy barrier for its formation and subsequent collapse to products.
Reaction Intermediates:
A reaction intermediate is a transient species that is formed in one step of a multi-step reaction and consumed in a subsequent step. libretexts.orgwikipedia.orgyoutube.com In the transformations of 5-(trimethylsilyl)pyrimidin-2-amine, several types of intermediates can be postulated.
Sigma Complexes (Arenium Ions): In electrophilic substitution reactions, the attack of an electrophile on the pyrimidine ring would lead to the formation of a resonance-stabilized carbocationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate is crucial in determining the regioselectivity of the substitution. The electron-donating amino group would help stabilize a positive charge on the ring, while the electronic effect of the trimethylsilyl group would also play a role.
Meisenheimer Complexes: In nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks the pyrimidine ring, a negatively charged intermediate known as a Meisenheimer complex is expected to form. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. Structure-reactivity studies on 2-sulfonylpyrimidines have shown that substitution at the 5-position has a significant impact on the reaction rate, indicating the importance of the stability of the intermediate. acs.orgnih.gov
Radical Intermediates: Some reactions, particularly those initiated by light or radical initiators, may proceed through radical intermediates. For instance, mechanistic studies on the addition reactions between pyrimidine-type radicals and neighboring nucleobases in DNA have shown the involvement of radical species. rsc.org Visible-light-driven photocatalytic reactions of related silylated compounds have also been proposed to proceed via diradical intermediates. acs.org
Silylated Intermediates: The trimethylsilyl group itself can participate in the reaction mechanism. In many synthetic applications, the TMS group is employed as a protecting group for amines or alcohols. wikipedia.org During these protection/deprotection sequences, silylated intermediates are formed. For example, the reaction of an alcohol with a silylating agent in the presence of an isothiourea catalyst has been shown to proceed through a complex mechanism involving multiple silyl-containing intermediates. rsc.org In the context of nucleoside synthesis, silylated pyrimidine bases are key intermediates that react with sugar derivatives. ysu.amresearchgate.net
The table below summarizes the potential intermediates in the reactions of 5-(trimethylsilyl)pyrimidin-2-amine, along with the types of reactions in which they are likely to be formed.
| Intermediate Type | Reaction Type | Key Features |
| Sigma Complex | Electrophilic Aromatic Substitution | Resonance-stabilized carbocation; formation is often the rate-determining step. |
| Meisenheimer Complex | Nucleophilic Aromatic Substitution | Negatively charged species; stabilized by electron-withdrawing groups. |
| Radical Intermediate | Radical Reactions | Species with an unpaired electron; involved in chain reactions or photochemical processes. |
| Silylated Intermediate | Reactions involving the TMS group | Transient species where the TMS group is bonded to a heteroatom (e.g., N or O). |
It is important to note that the actual intermediates formed in any given reaction of 5-(trimethylsilyl)pyrimidin-2-amine would need to be confirmed through experimental evidence, such as spectroscopic analysis (e.g., NMR, IR, Mass Spectrometry) of the reaction mixture or trapping experiments.
Iv. Advanced Spectroscopic and Structural Characterization of 5 Trimethylsilyl Pyrimidin 2 Amine
Crystallographic Analysis for Conformation and Intermolecular Interactions
Crystallographic studies are indispensable for determining the precise spatial arrangement of atoms within a crystalline solid. This information is fundamental to understanding a molecule's conformation and the nature of the interactions that dictate its packing in the crystal lattice.
Single crystal X-ray diffraction is the definitive method for elucidating the molecular structure of crystalline compounds. While a specific crystal structure for 5-(trimethylsilyl)pyrimidin-2-amine is not publicly available, analysis of closely related pyrimidine (B1678525) derivatives provides valuable insights into the expected structural features.
Table 1: Representative Crystallographic Data for Related Pyrimidine Compounds
| Compound Name | Crystal System | Space Group | Key Dihedral Angle(s) | Reference |
| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | Monoclinic | P2₁/c | 63.07 (7)° (between pyrimidine and phenyl rings) | cardiff.ac.uk |
| 2-amino-4-methoxy-6-methyl-pyrimidinium 4-chlorobenzoate (B1228818) | Monoclinic | P2₁/n | 2.2 (1)° (between pyrimidine cation and benzoate (B1203000) anion) | nih.gov |
| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine (Molecule A) | Triclinic | P-1 | 22.3 (1)° (pyrimidine-phenyl), 53.2 (9)° (pyrimidine-pyridyl) | nih.gov |
| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine (Molecule B) | Triclinic | P-1 | 6.8 (1)° (pyrimidine-phenyl), 11.6 (9)° (pyrimidine-pyridyl) | nih.gov |
This table presents data for related compounds to illustrate the types of information obtained from single crystal X-ray diffraction.
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, though weaker than covalent bonds, are critical in determining the physical properties of the solid. In pyrimidine-containing structures, hydrogen bonding and π–π stacking are common and significant interactions.
In the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, molecules are linked by N—H···N hydrogen bonds between the amine and pyrimidine groups of adjacent molecules, forming a three-dimensional network. cardiff.ac.uk Additionally, π–π interactions are observed between the phenyl and pyrimidine rings of neighboring molecules. cardiff.ac.uk Similarly, the crystal packing of 2-amino-4-methoxy-6-methyl-pyrimidinium 4-chlorobenzoate features N—H···O hydrogen bonds forming a pseudotetrameric array, which are further linked by C—H···Cl interactions. nih.gov This structure also exhibits π–π stacking interactions between the cationic and anionic rings. nih.gov
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the regions of close contact between molecules and provides a fingerprint plot that summarizes the types and relative contributions of different interactions.
While a Hirshfeld analysis for 5-(trimethylsilyl)pyrimidin-2-amine is not available, a study on a related compound, 5,5-difluoro-10-[5-(trimethylsilyl)furan-2-yl]-5H-4λ4,5λ4-dipyrrolo documentsdelivered.comresearchgate.netdiazaborinine, demonstrates the utility of this technique. nih.gov In that structure, the analysis revealed that H···H (48.6%), F···H/H···F (19.8%), and C···H/H···C (19.0%) interactions were the most significant contributors to the crystal packing. nih.gov For 5-(trimethylsilyl)pyrimidin-2-amine, a Hirshfeld analysis would likely highlight the importance of H···H contacts due to the numerous hydrogen atoms on the trimethylsilyl (B98337) group and the pyrimidine ring. It would also quantify the contributions of N···H/H···N contacts from the hydrogen bonding involving the amino group.
Dispersion energy calculations, often performed in conjunction with Hirshfeld surface analysis, can quantify the strength of the various intermolecular interactions, providing a more detailed understanding of the forces that stabilize the crystal structure.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules in solution. Advanced NMR experiments can provide detailed information about the solution-state conformation and the electronic environment of individual atoms within a molecule.
In solution, molecules are not static but exist in a dynamic equilibrium of different conformations. NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine through-space proximities between atoms, providing crucial information about the preferred solution-state conformation.
For 5-(trimethylsilyl)pyrimidin-2-amine, NOE experiments could reveal the spatial relationship between the protons of the trimethylsilyl group and the protons on the pyrimidine ring. This would help to determine if there is a preferred orientation of the trimethylsilyl group relative to the pyrimidine ring in solution. Furthermore, variable temperature NMR studies could provide insights into the dynamics of the molecule, such as the rotational barrier around the C5-Si bond. While specific studies on this compound are not reported, the principles of using NMR for conformational analysis are well-established for a wide range of organic molecules. nih.gov
The chemical shifts of NMR-active nuclei are highly sensitive to their local electronic environment. Therefore, NMR spectroscopy is an excellent tool for probing the electronic effects of substituents on a molecule. In 5-(trimethylsilyl)pyrimidin-2-amine, both the amino group and the trimethylsilyl group exert significant electronic influence on the pyrimidine ring.
The amino group is a strong electron-donating group through resonance, which increases the electron density at the ortho and para positions of the ring. This increased electron density leads to an upfield shift (lower ppm value) for the corresponding carbon and proton signals in the 13C and 1H NMR spectra, respectively. mdpi.comnih.gov
The trimethylsilyl group is generally considered to be an electron-donating group through σ-donation (inductive effect) and can also participate in σ-π conjugation. Its effect on the chemical shifts of the pyrimidine ring can be analyzed by comparing the spectra of 5-(trimethylsilyl)pyrimidin-2-amine with that of 2-aminopyrimidine (B69317). The Hammett equation and its modifications are often used to correlate NMR chemical shifts with substituent electronic parameters, providing a quantitative measure of the electronic effects. mdpi.com A detailed analysis of the 1H and 13C NMR chemical shifts would reveal the combined electronic influence of the amino and trimethylsilyl groups on the different positions of the pyrimidine ring. documentsdelivered.comresearchgate.net
Table 2: Predicted and Observed NMR Chemical Shift Trends for Substituted Pyrimidines
| Substituent | Position on Pyrimidine Ring | Effect on Electron Density | Predicted 1H NMR Shift | Predicted 13C NMR Shift |
| -NH₂ (Amino) | 2 | Electron-donating (resonance) | Upfield | Upfield (at C4, C6) |
| -Si(CH₃)₃ (Trimethylsilyl) | 5 | Electron-donating (inductive) | Upfield | Upfield (at C5 and adjacent carbons) |
This table illustrates the general trends in NMR chemical shifts due to the electronic effects of the substituents.
High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
High-resolution mass spectrometry is an indispensable tool for the confirmation of the elemental composition of 5-(trimethylsilyl)pyrimidin-2-amine and for elucidating its fragmentation pathways under ionization. While a specific high-resolution mass spectrum for 5-(trimethylsilyl)pyrimidin-2-amine is not widely available in public databases, its expected behavior can be predicted based on established principles of mass spectrometry for trimethylsilylated aromatic compounds and aminopyrimidines. nih.govlibretexts.org
Expected High-Resolution Mass Data
For 5-(trimethylsilyl)pyrimidin-2-amine (C₇H₁₃N₃Si), the exact mass can be calculated and would be confirmed by HRMS analysis, distinguishing it from compounds with the same nominal mass.
Interactive Table: Predicted HRMS Data for 5-(trimethylsilyl)pyrimidin-2-amine
| Ion Species | Elemental Composition | Calculated m/z |
| [M]⁺• | C₇H₁₃N₃Si | 167.0879 |
| [M+H]⁺ | C₇H₁₄N₃Si | 168.0957 |
| [M+Na]⁺ | C₇H₁₃N₃SiNa | 190.0776 |
Note: These are theoretical values. Observed m/z in an experimental setting would be subject to a small mass error, typically in the parts-per-million (ppm) range.
Predicted Fragmentation Pathways
The fragmentation of the molecular ion ([M]⁺•) of 5-(trimethylsilyl)pyrimidin-2-amine in an electron ionization (EI) source is anticipated to follow several key pathways, driven by the presence of the trimethylsilyl (TMS) group and the aminopyrimidine core.
One of the most characteristic fragmentation patterns for trimethylsilylated compounds is the loss of a methyl radical (•CH₃) from the TMS group. docbrown.info This would result in the formation of a stable [M-15]⁺ ion, which is often the base peak in the mass spectrum of such compounds.
Another significant fragmentation route involves the cleavage of the C-Si bond, leading to the loss of the entire trimethylsilyl group or the formation of a trimethylsilyl cation. The charge can be retained by either the pyrimidine fragment or the silyl (B83357) fragment.
Interactive Table: Plausible Mass Spectrometric Fragments of 5-(trimethylsilyl)pyrimidin-2-amine
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M-CH₃]⁺ | Loss of a methyl radical | 152.0641 |
| [M-Si(CH₃)₃]⁺ | Loss of the trimethylsilyl group | 94.0456 |
| [Si(CH₃)₃]⁺ | Trimethylsilyl cation | 73.0473 |
Further fragmentation of the pyrimidine ring itself could occur, although these fragments would likely be of lower intensity compared to those arising from the cleavage of the TMS group. The study of these fragmentation patterns is crucial for the structural confirmation of 5-(trimethylsilyl)pyrimidin-2-amine and for distinguishing it from its isomers.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding
Expected FT-IR and FT-Raman Spectral Features
The spectrum of 5-(trimethylsilyl)pyrimidin-2-amine would be characterized by absorption bands and Raman signals corresponding to the N-H stretches of the amine group, C-H stretches of the methyl groups on the silicon and the pyrimidine ring, Si-C stretches, and various pyrimidine ring vibrations.
Interactive Table: Predicted Vibrational Frequencies and Assignments for 5-(trimethylsilyl)pyrimidin-2-amine
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |
| 3450-3300 | N-H asymmetric and symmetric stretching | Medium-Strong | Weak |
| 3100-3000 | Aromatic C-H stretching | Medium-Weak | Strong |
| 2960-2850 | Aliphatic C-H stretching (in TMS) | Strong | Strong |
| 1650-1600 | N-H bending (scissoring) | Strong | Medium |
| 1600-1450 | Pyrimidine ring C=C and C=N stretching | Medium-Strong | Medium-Strong |
| 1250 | Si-CH₃ symmetric deformation | Strong | Medium |
| 840 | Si-C stretching | Strong | Strong |
| 760 | Si-C stretching | Medium | Medium |
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the FT-IR spectrum. ijirset.com The aromatic C-H stretching vibrations of the pyrimidine ring will likely be observed at slightly higher wavenumbers than the aliphatic C-H stretches of the trimethylsilyl group. The Si-C bond vibrations are a key characteristic of the TMS group and typically give rise to strong absorptions in the fingerprint region of the FT-IR spectrum.
FT-Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the FT-IR spectrum. For instance, the pyrimidine ring breathing modes and the symmetric Si-C stretches are expected to show strong signals in the FT-Raman spectrum. The combination of both FT-IR and FT-Raman data would allow for a more complete and confident assignment of the vibrational modes of 5-(trimethylsilyl)pyrimidin-2-amine, thereby providing a detailed picture of its molecular structure and bonding.
V. Computational and Theoretical Investigations of 5 Trimethylsilyl Pyrimidin 2 Amine
Density Functional Theory (DFT) Studies of Molecular Structure and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it ideal for analyzing molecules of moderate size like 5-(trimethylsilyl)pyrimidin-2-amine. DFT calculations are used to determine the molecule's ground-state energy, electron density distribution, and other fundamental properties that govern its behavior.
The conformational landscape of this molecule is primarily defined by the rotation around the C5-Si bond and the orientation of the amino group. Conformational analysis helps identify the most stable conformer and the energy barriers between different rotational states. mdpi.com Such studies are often performed using DFT methods, which can accurately model the subtle electronic and steric interactions that dictate the preferred geometry. nih.gov For instance, calculations would explore how the bulky trimethylsilyl (B98337) group orients itself relative to the pyrimidine (B1678525) ring to minimize steric hindrance, and how hydrogen bonding or electronic effects influence the planarity of the 2-amino group.
Table 1: Hypothetical Optimized Geometric Parameters for 5-(trimethylsilyl)pyrimidin-2-amine (DFT/B3LYP/6-311G++(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C5-Si | 1.89 Å |
| C2-N(amine) | 1.36 Å | |
| N1-C2 | 1.34 Å | |
| C4-C5 | 1.39 Å | |
| Bond Angle | C4-C5-C6 | 116.5° |
| N1-C2-N3 | 125.0° | |
| C4-C5-Si | 121.0° | |
| Dihedral Angle | C4-C5-Si-C(methyl) | 30.0° |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT geometry optimization. Actual values would be determined from specific calculations.
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a critical role. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. mdpi.com For 5-(trimethylsilyl)pyrimidin-2-amine, DFT calculations can map the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the nitrogen atoms of the amino group, which are the most likely sites for electrophilic attack. The LUMO's distribution would indicate the most probable sites for nucleophilic attack.
Table 2: Hypothetical Frontier Orbital Energies and Related Parameters for 5-(trimethylsilyl)pyrimidin-2-amine
| Parameter | Description | Illustrative Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.25 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 |
| HOMO-LUMO Gap (ΔE) | Energy difference (LUMO - HOMO) | 5.30 |
| Ionization Potential (I) | Approximated as -E(HOMO) | 6.25 |
| Electron Affinity (A) | Approximated as -E(LUMO) | 0.95 |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 |
Note: This table presents hypothetical data to illustrate the output of FMO analysis. The values are derived from general principles of quantum chemistry. nih.govirjweb.com
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. libretexts.org It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic reactions. nih.govresearchgate.net
The standard color scheme is as follows:
Red: Regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For 5-(trimethylsilyl)pyrimidin-2-amine, an MEP map would likely show negative potential (red/yellow) concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the exocyclic amino group. researchgate.net These areas represent the lone pairs of electrons and are the primary sites for protonation and interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the amino group and potentially the trimethylsilyl group, indicating sites prone to interaction with nucleophiles.
Quantum Chemical Calculations for Reaction Pathway Prediction and Transition State Analysis
Beyond static properties, quantum chemical calculations can be used to explore the dynamics of chemical reactions. nih.gov By mapping the potential energy surface, researchers can trace the lowest energy path a reaction is likely to follow from reactants to products. This involves identifying and characterizing all stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net
A transition state is the point of maximum energy along the reaction pathway, and the energy required to reach it from the reactants is the activation energy. Calculating the structure and energy of transition states is crucial for predicting reaction rates and understanding the mechanism. chemrxiv.org For 5-(trimethylsilyl)pyrimidin-2-amine, these methods could be applied to study reactions such as electrophilic aromatic substitution, N-alkylation of the amino group, or reactions involving the silicon center. The calculations would provide a detailed, step-by-step description of bond breaking and formation, allowing for the validation of proposed mechanisms or the discovery of new, unexpected reaction pathways. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While geometry optimization finds a single, static low-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique allows for a much broader exploration of a molecule's conformational space.
For 5-(trimethylsilyl)pyrimidin-2-amine, an MD simulation could reveal the range of accessible conformations in a given environment (e.g., in a vacuum or in a specific solvent). It would show how the trimethylsilyl group rotates, how the pyrimidine ring might pucker, and how the amino group interacts with its surroundings. This provides a more realistic picture of the molecule's flexibility and the relative populations of different conformers at a given temperature, which can be critical for understanding its interactions with biological targets or other molecules in solution.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming a molecule's structure. By calculating properties related to how the molecule interacts with electromagnetic radiation, a theoretical spectrum can be generated and compared with an experimental one. nih.gov
For 5-(trimethylsilyl)pyrimidin-2-amine, key predictable parameters include:
NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H, ¹³C, ²⁹Si). Comparing the calculated chemical shifts with experimental data helps in the assignment of signals to specific atoms in the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This theoretical IR spectrum helps in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations, such as N-H stretching, C=N stretching, or Si-C bending modes.
Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data
| Spectroscopic Data | Functional Group/Atom | Calculated Value | Experimental Value |
| ¹H NMR Chemical Shift | -NH₂ protons | 5.5 ppm | 5.4 ppm |
| ¹³C NMR Chemical Shift | C5 (attached to Si) | 115.0 ppm | 114.2 ppm |
| IR Frequency | N-H Stretch | 3450 cm⁻¹ | 3445 cm⁻¹ |
| IR Frequency | C=N Ring Stretch | 1640 cm⁻¹ | 1635 cm⁻¹ |
Note: This table is for illustrative purposes to show how computational data is used to support experimental findings. The experimental values are hypothetical.
Quantitative Structure-Activity Relationships (QSAR) in a Chemical Reactivity Context
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific endpoint, which is often a measure of biological activity. nih.govwikipedia.org However, this methodology can be extended beyond biological endpoints to correlate structure with chemical properties or reactivity, a sub-discipline known as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Reactivity Relationship (QSRR). wikipedia.org In the context of chemical reactivity, QSRR models aim to predict how modifications to a molecule's structure will influence its behavior in a chemical reaction, such as reaction rates or equilibrium positions.
The foundation of any QSAR or QSRR model is the use of molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. neovarsity.org For assessing chemical reactivity, descriptors are typically categorized into three main classes: electronic, steric, and hydrophobic.
Electronic Descriptors: These quantify the electronic aspects of a molecule. Key electronic descriptors include Frontier Molecular Orbital (FMO) energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. ucsb.eduucsb.edu According to Frontier Orbital Theory, molecules with high HOMO energies are generally good nucleophiles, while those with low LUMO energies are good electrophiles. ucsb.edu Other electronic descriptors include partial atomic charges, dipole moments, and polarizability, which describe the charge distribution and its susceptibility to distortion. ucsb.edunih.gov Hammett constants (σ) are empirical descriptors that quantify the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. utexas.edu
Steric Descriptors: These relate to the size and shape of the molecule or its substituents. They account for the influence of molecular bulk on the ability of reactants to approach each other. Examples include molar refractivity (MR) and Taft steric parameters (Es). wiredchemist.com
Hydrophobic Descriptors: These, such as the partition coefficient (log P), measure a molecule's affinity for nonpolar environments versus aqueous ones. While central to biological QSAR, they can also influence reactivity in multiphasic reaction systems.
The reactivity of the pyrimidine ring in 5-(trimethylsilyl)pyrimidin-2-amine is significantly modulated by its two substituents: the 2-amino group and the 5-trimethylsilyl group. QSRR principles allow for a qualitative prediction of their combined influence.
The table below summarizes key descriptor types relevant to chemical reactivity.
| Descriptor Category | Specific Descriptor Examples | Relevance to Chemical Reactivity |
|---|---|---|
| Electronic | HOMO/LUMO Energies, Partial Atomic Charges, Hammett Constants (σ), Dipole Moment, Polarizability | Governs nucleophilicity, electrophilicity, transition state stabilization, and susceptibility to electrostatic interactions. ucsb.eduucsb.edu |
| Steric | Molar Refractivity (MR), Taft Parameter (Es), Molecular Volume | Influences the accessibility of the reaction center to attacking reagents and can affect reaction rates due to steric hindrance. wiredchemist.com |
| Topological | Connectivity Indices, Wiener Index | Describes molecular size and shape based on atomic connectivity, indirectly relating to steric and electronic properties. |
| Hydrophobic | Log P (Partition Coefficient) | Affects reactivity in heterogeneous solvent systems and can influence the orientation of the molecule at interfaces. nih.gov |
To quantify the electronic influence of the substituents, Hammett constants are invaluable. A negative value indicates an electron-donating character, while a positive value signifies an electron-withdrawing character relative to hydrogen. utexas.edu
| Substituent Group | Hammett Constant (σmeta) | Hammett Constant (σpara) | Electronic Effect |
|---|---|---|---|
| -H (Hydrogen) | 0.00 | 0.00 | Reference |
| -NH2 (Amino) | -0.16 | -0.66 | Strongly Electron-Donating |
| -Si(CH3)3 (Trimethylsilyl) | -0.04 | -0.07 | Weakly Electron-Donating |
| -CH3 (Methyl) | -0.07 | -0.17 | Weakly Electron-Donating |
| -Cl (Chloro) | 0.37 | 0.23 | Electron-Withdrawing |
| -CF3 (Trifluoromethyl) | 0.43 | 0.54 | Strongly Electron-Withdrawing |
| -NO2 (Nitro) | 0.71 | 0.78 | Very Strongly Electron-Withdrawing |
Based on these principles, a qualitative QSRR analysis for 5-(trimethylsilyl)pyrimidin-2-amine can be summarized. The strong electron-donating 2-amino group is expected to dominate the electronic character of the molecule, significantly raising the HOMO energy and increasing the negative charge density on the ring carbons. This would make the compound a stronger nucleophile and more reactive towards electrophiles compared to unsubstituted pyrimidine. The trimethylsilyl group at the 5-position contributes a minor electronic donating effect but introduces significant steric hindrance around its point of attachment.
| Substituent | Position | Predicted Influence on Reactivity | Governing Descriptors |
|---|---|---|---|
| -NH2 | 2 | Strongly increases the nucleophilicity and reactivity of the pyrimidine ring towards electrophiles. | Electronic (Large negative σpara, increases HOMO energy). |
| -Si(CH3)3 | 5 | Slightly increases ring activation via weak electron donation. Primarily introduces significant steric bulk, potentially hindering reactions at or near the C5 position. | Steric (Large molecular volume, Es) and Electronic (Slightly negative σ). |
Vi. Synthetic Utility and Role As a Versatile Chemical Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The presence of the trimethylsilyl (B98337) group provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, making 5-(trimethylsilyl)pyrimidin-2-amine an excellent starting point for synthesizing complex heterocyclic structures. The TMS group can be readily substituted or used to direct further reactions, enabling the elaboration of the pyrimidine (B1678525) core into larger, multi-ring systems.
The compound is a key precursor for creating fused pyrimidine architectures, where one or more additional rings are annulated onto the pyrimidine frame. This is often achieved through multi-step sequences where the silyl (B83357) group is first converted into a more reactive functional group, such as an alkyne, which then undergoes cyclization. This strategy is instrumental in building bicyclic and polycyclic systems that are of significant interest in medicinal chemistry. For example, it serves as a starting material for the synthesis of thieno[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which are important classes of fused heterocycles. nih.govacs.org A one-pot, multi-step cascade reaction has been developed for the annulation of pyrimidines to thiophenes, resulting in the formation of thieno[2,3-d]pyrimidin-4(3H)-ones from appropriate precursors. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine scaffolds have been synthesized through the reaction of 5-aminopyrazole precursors with benzylidene propanedinitrile. acs.org
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrimidine Precursors
| Fused System Class | Synthetic Strategy | Key Intermediates | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidines | Annulation via cascade reaction | 2-(1H-tetrazol-1-yl)thiophene-3-carboxylates | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation reaction | 5-aminopyrazoles | acs.org |
| Pyrimido[4,5-d]pyrimidines | Two-step synthesis from available reagents | Substituted pyrimidin-4-amines | mdpi.com |
| 1,3-Diazapyrenes | Cascade annulation with alkynylpyrimidines | 5-Alkynylpyrimidines | mdpi.com |
Beyond bicyclic systems, 5-(trimethylsilyl)pyrimidin-2-amine is a valuable building block for constructing more complex polycyclic scaffolds containing multiple nitrogen atoms. The reactivity of the silyl group enables its use in cascade reactions that rapidly build molecular complexity. A notable example is its application in the synthesis of 1,3-diazapyrenes. mdpi.com In this methodology, 5-alkynylpyrimidines, which can be derived from silylated precursors, react with perimidines in an acid-mediated cascade annulation to selectively form these intricate polycyclic aromatic hydrocarbons. mdpi.com This approach allows for the installation of functional groups, such as a formyl group, which can be used for further synthetic modifications. mdpi.com The compound also serves as a precursor for fused heterocycles like N-(5-amino-3,6-dicyano-7-arylpyrazolo[1,5-a]pyrimidin-2-yl)benzamides, which themselves are complex polycyclic systems with significant biological interest. acs.org
Intermediate for the Preparation of Modified Nucleobase Analogues
Due to its structural similarity to cytosine, 5-(trimethylsilyl)pyrimidin-2-amine is an important intermediate in the synthesis of modified nucleobase and nucleoside analogues. nih.govdrugbank.com These synthetic analogues are crucial in the development of antiviral and anticancer therapeutics and as tools for studying nucleic acid function. nih.gov The trimethylsilyl group at the C5 position can be easily replaced, allowing for the introduction of a wide variety of substituents to create analogues with altered biological properties.
The glycosylation of related silylated pyrimidines, such as 5-trimethylsilylcytosine, is a key step in producing modified 2'-deoxynucleosides. nih.gov For instance, the synthesis of 5-Me3SidCyd (5-trimethylsilyl-2'-deoxycytidine) has been successfully achieved through this route. nih.gov The resulting nucleoside analogues can exhibit significant biological activity; one such silylated nucleoside, α-5-Me3SidUrd, was found to inhibit the replication of the herpes simplex virus (HSV-1). nih.gov The versatility of this approach allows for the creation of a diverse library of nucleoside analogues for biological screening and therapeutic development. researchgate.netmdpi.com
Development of New Synthetic Methodologies Utilizing the Compound's Reactivity
The unique reactivity of the C-Si bond in 5-(trimethylsilyl)pyrimidin-2-amine and related compounds has been harnessed to develop novel synthetic methodologies, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The silyl group makes the compound a suitable substrate for Hiyama cross-coupling reactions, which form carbon-carbon bonds by coupling organosilanes with organic halides or triflates. semanticscholar.orgresearchgate.net While amino-substituted pyrimidin-2-yl tosylates have been shown to exhibit high reactivity in palladium-catalyzed Hiyama reactions, the principle extends to other silylated pyrimidines. semanticscholar.orgresearchgate.net
Furthermore, the trimethylsilyl group serves as a masked or precursor functional group for other coupling reactions. It can be readily converted to a halogen atom (e.g., bromine or iodine), transforming the molecule into a substrate for more widely used cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.netrsc.org Halogenated pyrimidines are well-established, convenient substrates for a variety of nucleophilic aromatic substitutions and cross-coupling reactions due to the electron-deficient nature of the pyrimidine ring. researchgate.net This two-step functionalization strategy—conversion of the silyl group to a halide followed by cross-coupling—provides a powerful and flexible platform for introducing aryl, heteroaryl, and other moieties at the C5 position, thereby enabling the synthesis of a vast range of substituted pyrimidine derivatives.
Applications in Non-Biological Material Science
While the primary applications of pyrimidine derivatives are in biology and medicine, their structural features make them attractive candidates for use in material science. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making pyrimidine-containing molecules effective ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.comnih.gov
Specifically, ligands based on functionalized pyrimidines have been successfully used to synthesize stable, porous MOFs. For example, (2-pyrimidin-5-yl)terephthalic acid has been employed to prepare a porous indium-based MOF (In-MOF) with applications in gas separation and catalysis. nih.gov Other pyrimidine-based ligands, such as pyrimidine-4,6-dicarboxylate, have been used to create luminescent MOFs with lead(II). mdpi.com Given that 5-(trimethylsilyl)pyrimidin-2-amine can be readily functionalized at the 5-position, it represents a versatile precursor for designing novel organic ligands. By converting the silyl group to a carboxylic acid, imidazole, or other coordinating group, new multidentate ligands can be synthesized for the targeted construction of functional materials like MOFs with tailored properties for catalysis, sensing, or gas storage. nih.govmdpi.com
Vii. Future Directions and Emerging Research Avenues for 5 Trimethylsilyl Pyrimidin 2 Amine
Advanced Materials Science Applications Based on Chemical Structure
The unique electronic and structural features of 5-(trimethylsilyl)pyrimidin-2-amine make it an intriguing candidate for the development of advanced materials. The nitrogen-rich pyrimidine (B1678525) core, combined with the potential for derivatization at the silyl (B83357) and amino groups, offers a versatile platform for creating novel polymers and supramolecular assemblies.
One avenue of exploration is the synthesis of conductive polymers . researchgate.net The pyrimidine ring is a known component in electroactive materials. acs.org By first converting the trimethylsilyl (B98337) group to a more reactive handle, such as a halogen or a stannane, 5-(trimethylsilyl)pyrimidin-2-amine could serve as a monomer in polymerization reactions like Stille or Suzuki polycondensation. The resulting polymers could exhibit interesting optical and electronic properties with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Another exciting prospect lies in the realm of supramolecular chemistry . tandfonline.com The 2-aminopyrimidine (B69317) moiety is a well-established motif for forming predictable hydrogen-bonding networks. researchgate.net The trimethylsilyl group can be used to tune the solubility and packing of these assemblies in the solid state. By introducing other functional groups through reactions at the silyl position, it would be possible to design complex, self-assembling systems with applications in areas like drug delivery, sensing, and catalysis. For instance, the creation of hydrogels from derivatives of 5-(trimethylsilyl)pyrimidin-2-amine could be explored for biomedical applications. nih.gov
Deeper Theoretical Understanding of Reactivity and Selectivity
Computational chemistry offers a powerful tool to predict and rationalize the chemical behavior of 5-(trimethylsilyl)pyrimidin-2-amine, guiding future experimental work.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. nih.govresearchgate.net Such studies could elucidate the influence of the trimethylsilyl group on the aromaticity of the pyrimidine ring and the nucleophilicity of the amino group. Furthermore, computational modeling can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of regioselective reactions.
Another important area for theoretical investigation is the mechanism of potential catalytic reactions . For instance, computational studies could model the entire catalytic cycle of a palladium-catalyzed cross-coupling reaction involving 5-(trimethylsilyl)pyrimidin-2-amine. nih.gov This would provide valuable insights into the energetics of each step, the structure of key intermediates, and the role of the ligand, ultimately facilitating the optimization of reaction conditions.
Finally, Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a virtual library of derivatives of 5-(trimethylsilyl)pyrimidin-2-amine. researchgate.net By correlating calculated molecular descriptors with predicted biological activity, these studies could identify promising candidates for synthesis and experimental testing, accelerating the discovery of new bioactive compounds.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 5-(trimethylsilyl)pyrimidin-2-amine?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling (between 5-iodopyrimidin-2-amine and trimethylsilylacetylene) under inert conditions with a base like triethylamine and a Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) is a robust approach . Microwave-assisted synthesis may enhance reaction efficiency and yield . Purification via silica gel chromatography or recrystallization ensures high purity.
Q. How do researchers characterize the structure and purity of 5-(trimethylsilyl)pyrimidin-2-amine?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns and silyl group integration .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns .
- X-ray crystallography : For definitive structural confirmation (using software like SHELXL for refinement) .
- TLC/HPLC : Monitors reaction progress and purity .
Q. What role does the trimethylsilyl group play in stabilizing the compound during synthesis?
- Methodological Answer : The trimethylsilyl (TMS) group enhances steric bulk and electronic effects, improving stability against oxidation and hydrolysis. Its lipophilic nature also aids in solubility for coupling reactions. Stability assays (e.g., under varying pH/temperature) can quantify these effects .
Q. How is the compound’s reactivity assessed in functionalization reactions?
- Methodological Answer : Reactivity is tested via nucleophilic substitution (e.g., replacing the TMS group with halogens) or electrophilic aromatic substitution. Kinetic studies (monitored by NMR or IR) identify optimal conditions (e.g., solvent polarity, temperature) .
Q. What analytical techniques are critical for detecting byproducts or degradation products?
- Methodological Answer : LC-MS or GC-MS identifies low-abundance impurities. Accelerated degradation studies (e.g., heat/light exposure) combined with spectroscopic analysis reveal decomposition pathways .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic effects of the TMS group on pyrimidin-2-amine’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution. Comparative studies with non-silylated analogs quantify steric/electronic contributions to reaction barriers . Software like Gaussian or ORCA is used, validated against experimental NMR/IR data .
Q. What strategies improve bioactivity via targeted substituent modification?
- Methodological Answer : Structure-Activity Relationship (SAR) studies guide substituent changes:
- Electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic enzyme pockets .
- Positional isomerism : Testing substituents at C4 vs. C5 positions to optimize steric compatibility with target proteins .
- Click chemistry : Introducing triazoles or fluorophores via Huisgen cycloaddition for mechanistic studies .
Q. How do crystallographic studies resolve contradictions in reported crystal packing or hydrogen-bonding patterns?
- Methodological Answer : SHELX software refines X-ray data to resolve ambiguities. For example, hydrogen-bonding networks in polymorphic forms are compared using Mercury visualization tools. Discrepancies in unit cell parameters may arise from solvent inclusion or temperature-dependent packing .
Q. What experimental approaches elucidate the compound’s mechanism in enzyme inhibition (e.g., kinase targets)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to kinases .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
- Cryo-EM/X-ray co-crystallization : Visualizes ligand-enzyme interactions at atomic resolution .
Q. How can high-throughput screening (HTS) pipelines prioritize derivatives for therapeutic potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
